2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C20H20N4O2S3. It is known for its unique structure, which includes a thiadiazole ring, a benzylsulfanyl group, and an ethoxyphenyl group.
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole derivative with benzyl chloride in the presence of a base.
Formation of the Acetohydrazide: The acetohydrazide moiety is formed by reacting the thiadiazole derivative with ethyl chloroacetate, followed by hydrazinolysis.
Condensation with Ethoxybenzaldehyde: The final step involves the condensation of the acetohydrazide with 4-ethoxybenzaldehyde under acidic conditions to yield the target compound.
Chemical Reactions Analysis
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound is known to inhibit enzymes involved in cellular processes, such as DNA synthesis and repair. It also interacts with cellular receptors, leading to the modulation of signaling pathways that control cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide include:
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide: The presence of a bromine atom can enhance its electron-withdrawing properties, potentially altering its chemical behavior and biological effects.
Properties
Molecular Formula |
C20H20N4O2S3 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O2S3/c1-2-26-17-10-8-15(9-11-17)12-21-22-18(25)14-28-20-24-23-19(29-20)27-13-16-6-4-3-5-7-16/h3-12H,2,13-14H2,1H3,(H,22,25)/b21-12+ |
InChI Key |
TWSWNEYFDDAZRL-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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